molecular formula C7H9N3 B070180 2-(4,5-Dimethyl-1H-imidazol-1-yl)acetonitrile CAS No. 170998-16-0

2-(4,5-Dimethyl-1H-imidazol-1-yl)acetonitrile

Cat. No. B070180
M. Wt: 135.17 g/mol
InChI Key: WXKDMKDCBFFKOM-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . An efficient chemosensor 2- (4,5-dimethyl-1- m -tolyl-1 H -imidazol-2-yl)phenol (DMTP) has been designed and synthesized using nano SiO2 as a catalyst . Nano SiO2 exhibited remarkable catalytic activity with respect to the reaction time, amount of catalyst and vast range of substrates usage .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The reaction conditions were mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles . This reaction is reported to proceed via nickel-catalysed addition to nitrile 1, which followed by proto-demetallation, tautomerization and dehydrative cyclization afforded the desired 2,4-disubstituted NH-imidazoles 2 in poor to excellent yield depending on the coupling partners .

Future Directions

Given the broad range of chemical and biological properties of imidazole, it has become an important synthon in the development of new drugs . Therefore, there is a great importance of heterocyclic ring containing drugs . Future research could focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

2-(4,5-dimethylimidazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-6-7(2)10(4-3-8)5-9-6/h5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKDMKDCBFFKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-Dimethyl-1H-imidazol-1-yl)acetonitrile

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